![molecular formula C22H21N3OS B2735060 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893991-24-7](/img/structure/B2735060.png)
4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound that belongs to the imidazo[2,1-b]thiazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C20H23N5OS. The compound features a tert-butyl group and an imidazo[2,1-b]thiazole moiety, which are significant for its biological activity.
Biological Activity Overview
Research has shown that compounds with imidazo[2,1-b]thiazole scaffolds exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This section summarizes key findings related to the biological activity of this compound.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis (Mtb). The compound demonstrated significant inhibitory activity with an IC50 value of approximately 7.05 μM against Mtb H37Ra. Notably, it showed selectivity against Mtb without affecting non-tuberculous mycobacteria (NTM), suggesting its potential as a targeted therapeutic agent for tuberculosis treatment .
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have also been investigated for their anticancer properties. In vitro studies indicated that the compound can induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell proliferation. For instance, it has been shown to inhibit BCR-ABL tyrosine kinase activity, which is crucial in certain types of leukemia .
The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and receptors:
- Inhibition of Kinases : The compound inhibits BCR-ABL kinase activity, leading to reduced phosphorylation and subsequent signaling pathways that promote cell survival and proliferation .
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and target proteins such as Pantothenate synthetase in Mtb. These interactions suggest a stable binding mode that could enhance its efficacy against tuberculosis .
Case Studies
Several case studies have highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives in clinical settings:
- Tuberculosis Treatment : A clinical evaluation involving patients with drug-resistant tuberculosis showed promising results with imidazo[2,1-b]thiazole derivatives leading to significant bacterial load reduction .
- Cancer Therapies : In a preclinical trial involving leukemia models, compounds similar to this compound demonstrated improved survival rates when combined with standard chemotherapy regimens .
Data Tables
The following table summarizes key biological activities and corresponding IC50 values for compounds related to the imidazo[2,1-b]thiazole class:
科学的研究の応用
The compound has been investigated for various biological activities, particularly in the context of anticancer and antimicrobial properties. The following sections detail these applications.
Anticancer Properties
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer activity. For instance, a series of imidazo[2,1-b]thiazole-coupled compounds were synthesized and evaluated for their efficacy against cancer cell lines. Notably:
- Anticancer Evaluation : Compounds similar to 4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have shown promising results against various cancer types, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
Antimicrobial Activity
The imidazo[2,1-b]thiazole moiety has also been linked to antimicrobial properties. Studies have indicated that derivatives can selectively inhibit Mycobacterium tuberculosis with minimal toxicity to human cells:
- Selectivity Against Mycobacterium tuberculosis : Certain derivatives displayed IC50 values as low as 2.03 μM against M. tuberculosis while showing no significant toxicity towards non-target human cell lines . This suggests a potential for developing targeted therapies for tuberculosis using compounds like this compound.
Case Studies
Several case studies highlight the effectiveness of compounds with similar structures:
- Study on Anticancer Activity : A study found that imidazo[2,1-b]thiazole derivatives induced apoptosis in cancer cells through mitochondrial pathways .
- Antimycobacterial Screening : Another investigation showed that specific derivatives exhibited selective inhibition against M. tuberculosis without affecting other mycobacterial strains .
特性
IUPAC Name |
4-tert-butyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-22(2,3)17-8-4-16(5-9-17)20(26)23-18-10-6-15(7-11-18)19-14-25-12-13-27-21(25)24-19/h4-14H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQIEUBNOIBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。